molecular formula C13H16N4O2 B497365 N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 898644-25-2

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No. B497365
CAS RN: 898644-25-2
M. Wt: 260.29g/mol
InChI Key: JIAKUEXBDJASCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, commonly known as ETRIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. ETRIPA is a triazole-based compound that has been synthesized using various methods.

Scientific Research Applications

ETRIPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant antifungal and antibacterial activity against various strains of fungi and bacteria. Moreover, ETRIPA has been shown to have potential anticancer activity against various types of cancer cells. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of ETRIPA is not fully understood. However, it has been suggested that ETRIPA exerts its antifungal and antibacterial activity by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. Moreover, ETRIPA has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
ETRIPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various strains of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Moreover, ETRIPA has been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, ETRIPA has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

ETRIPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, ETRIPA has some limitations as well. It has poor solubility in water, which can limit its applications in aqueous environments. Additionally, its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on ETRIPA. One area of research could focus on improving its solubility in water to increase its potential applications. Another area of research could focus on elucidating its mechanism of action to better understand its therapeutic potential. Moreover, further studies could explore its potential applications in other areas of medicine, such as antiviral and antiparasitic therapies. Additionally, research could focus on developing ETRIPA derivatives with improved pharmacological properties.
Conclusion:
ETRIPA is a triazole-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been shown to exhibit significant antifungal and antibacterial activity against various strains of fungi and bacteria. Moreover, ETRIPA has been shown to have potential anticancer activity against various types of cancer cells. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and cell cycle arrest. However, further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

ETRIPA can be synthesized using different methods, including the reaction of ethyl 4-bromoacetate with 4-ethoxyaniline, followed by the reaction of the resulting intermediate with sodium azide and triethylamine. Another method involves the reaction of 4-ethoxyphenyl hydrazine with ethyl acrylate, followed by the reaction of the resulting intermediate with sodium azide and triethylamine. Both methods result in the formation of ETRIPA, which can be purified using various techniques such as column chromatography.

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-19-12-5-3-11(4-6-12)16-13(18)7-8-17-10-14-9-15-17/h3-6,9-10H,2,7-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAKUEXBDJASCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

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